(3-Aminopyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone
Overview
Description
(3-Aminopyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone is a chemical compound that features a pyrrolidine ring substituted with an amino group and a phenyl ring substituted with chlorine and fluorine atoms
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.
Attachment of the Phenyl Ring: The phenyl ring with chlorine and fluorine substituents can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under appropriate conditions.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carbonyl group may yield alcohols or amines.
Scientific Research Applications
(3-Aminopyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving amino and carbonyl groups.
Comparison with Similar Compounds
Similar Compounds
- **(3-Chloro-4-fluorophenyl)(4-fluoro-4-((5-methylpyrimidin-2-yl)methyl)amino)methyl)piperidin-1-yl)methanone
- 2-(4-Chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one
Uniqueness
(3-Aminopyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. The presence of both amino and carbonyl groups allows for versatile reactivity, while the chlorine and fluorine atoms enhance its stability and binding affinity .
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-chloro-4-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c12-10-5-7(13)1-2-9(10)11(16)15-4-3-8(14)6-15/h1-2,5,8H,3-4,6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYUCGPHLXYMRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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